(-)-Vasicinone

Description

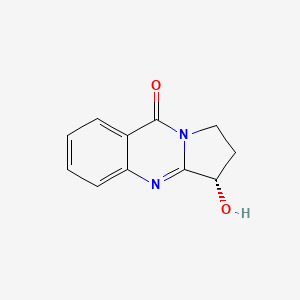

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3S)-3-hydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-9-5-6-13-10(9)12-8-4-2-1-3-7(8)11(13)15/h1-4,9,14H,5-6H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDIVYZXRQHWCKF-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NC3=CC=CC=C3C2=O)C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C(=NC3=CC=CC=C3C2=O)[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80964090 | |

| Record name | 3-Hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80964090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486-64-6 | |

| Record name | (-)-Vasicinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vasicinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80964090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 486-64-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VASICINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6T5819NXM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Isolation and Structural Elucidation of Vasicinone

Natural Sources and Extraction Methodologies for Vasicinone

Vasicinone is found in several plant species, with certain ones being particularly rich sources. The extraction methods employed vary depending on the plant material and the desired purity of the final compound.

Adhatoda vasica Nees (Acanthaceae), also known as Malabar nut tree or Vasaka, is a well-established primary source of vasicinone. tandfonline.comtaylorandfrancis.com This perennial shrub is widely used in traditional medicine, particularly for respiratory ailments. tandfonline.comrjpn.org While vasicine (B45323) is the major alkaloid in A. vasica leaves, vasicinone is also present. tandfonline.comthepharmajournal.com Studies have indicated that vasicinone is predominantly found in the leaves of A. vasica, with lower or no detectable amounts in the stems and roots. tandfonline.comtandfonline.com

Various extraction methods have been explored for isolating vasicinone from A. vasica. Traditional acid-base extraction methods, often with modifications, are commonly used. thepharmajournal.com One approach involves extracting dried leaves with ethanol, followed by acidification and subsequent basification to isolate the alkaloid mixture. rjpn.orgthepharmajournal.com Further purification can be achieved using techniques such as column chromatography and preparative thin-layer chromatography (TLC). thepharmajournal.com

Different solvents have been evaluated for their efficiency in extracting vasicinone from A. vasica. While methanol (B129727) is effective for vasicine extraction, a 30% aqueous methanol solution has been recommended for the efficient extraction of vasicinone in individual solvent extraction methods. tandfonline.comtandfonline.com Successive extraction with solvents of increasing polarity, starting with methanol, has also shown good recovery of vasicinone. tandfonline.com

Peganum harmala L. (Zygophyllaceae), commonly known as Syrian rue, is another significant natural source of vasicinone. researchgate.net The seeds of P. harmala are known to contain a variety of alkaloids, including vasicinone. frontiersin.org

Extraction of alkaloids from P. harmala seeds typically involves using organic solvents such as methanol or ethanol. frontiersin.org A common method includes extracting dried seeds with methanol or ethanol, partitioning the extract between organic and aqueous phases, and then isolating the alkaloids from the aqueous layer after adjusting the pH. frontiersin.org Subsequent purification steps, such as silica (B1680970) gel column chromatography and preparative TLC or recrystallization, are employed to obtain pure vasicinone. frontiersin.org

While Adhatoda vasica and Peganum harmala are primary sources, vasicinone has also been identified in other plant species. Some species within the Sida genus (Malvaceae), particularly their roots, have been found to contain vasicine and vasicinone. wisdomlib.orgnih.gov HPLC analysis has been used to quantify vasicine and vasicinone in the root extracts of various Sida species, including Sida cordifolia and Sida cordata. wisdomlib.orgnih.gov

Peganum harmala as a Source

Chemical Characterization and Confirmation of Vasicinone Structure

Once isolated, the chemical structure of vasicinone is determined and confirmed using a combination of spectroscopic techniques and crystallographic analysis.

Spectroscopic methods play a vital role in the characterization of vasicinone. UV-Vis spectroscopy is used to determine the compound's absorption characteristics, providing information about its electronic transitions. researchgate.netvanderbilt.edu

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, is essential for elucidating the detailed structure of vasicinone by providing information about the types and arrangement of atoms within the molecule. researchgate.netresearchgate.netnih.govnih.gov Analysis of the chemical shifts and coupling constants in the 1H NMR spectrum helps in identifying different proton environments. nih.gov Similarly, the 13C NMR spectrum provides information about the carbon skeleton. researchgate.netnih.gov Comparing experimental NMR data with reported values for pure vasicinone is a common method for structural confirmation. nih.govnih.govbdpsjournal.org

Mass spectrometry (MS) is another crucial technique used to determine the molecular weight of vasicinone and to obtain information about its fragmentation pattern, which further aids in structural identification. researchgate.netvanderbilt.edubdpsjournal.org

FT-IR spectroscopy is also employed to identify the functional groups present in the vasicinone molecule based on characteristic absorption bands. bdpsjournal.orgresearchgate.net

X-ray crystallography is a powerful technique used to determine the precise three-dimensional structure of crystalline compounds, including the absolute stereochemistry. researchgate.netumassd.edunih.govmdpi.com For vasicinone, X-ray diffraction studies have been instrumental in confirming its structure and establishing its absolute configuration. researchgate.netresearchgate.net Early assignments of the stereochemistry of vasicinone were later revised based on X-ray diffraction analysis. researchgate.netresearchgate.net It has been shown that (-)-vasicinone has the 3S configuration. researchgate.netresearchgate.netumassd.edu X-ray crystallography of vasicinone hydrobromide, for instance, has provided the basis for confirming the 3S configuration. researchgate.netresearchgate.net

Here is a summary of spectroscopic data points for Vasicinone from the search results:

| Spectroscopic Method | Data Type | Observation/Value | Source |

| UV-Vis | Wavelength (λ) | Closer to 272 nm (computational), 283 nm (for vasicine) | researchgate.net |

| 1H NMR | Chemical Shifts (δ) | Various signals depending on solvent and specific proton | nih.gov |

| 13C NMR | Chemical Shifts (δ) | Signals for all nine carbon atoms | researchgate.net |

| Mass Spectrometry | Molecular Weight (m/z) | Close to experimental and computational studies | researchgate.net |

| FT-IR | Absorption Bands | Characteristic bands for C-N, C=O, C-H, O-H bonds |

Here is a summary of the stereochemical finding for Vasicinone:

| Technique | Configuration Assigned | Basis | Source |

| X-ray Crystallography | 3S | Study of (+)-vasicinone hydrobromide | researchgate.netresearchgate.netumassd.edu |

Synthetic Pathways and Chemical Modification of Vasicinone

Total Synthesis Approaches for Vasicinone and its Stereoisomers

Various methods have been reported for the total synthesis of vasicinone, including routes starting from readily available precursors and those involving key intermediates like deoxyvasicinone (B31485).

Synthesis from 2-nitrobenzoic acid and 2-pyrrolidinone (B116388)

One method for synthesizing vasicinone involves the reaction of 2-nitrobenzoic acid with 2-pyrrolidinone. researchgate.netijcce.ac.ir This approach typically begins with the activation of 2-nitrobenzoic acid, for instance, using N,N′-carbonyldiimidazole. researchgate.netijcce.ac.ir The activated 2-nitrobenzoic acid then reacts with 2-pyrrolidinone to form 1-(2-nitrobenzoyl)pyrrolidine-2-one. researchgate.netijcce.ac.ir This intermediate serves as a key building block for subsequent transformations leading to vasicinone.

Synthesis via Deoxyvasicinone Intermediate

Deoxyvasicinone is a crucial intermediate in the synthesis of vasicinone. researchgate.netnih.govijapbc.com A common route involves the reduction of 1-(2-nitrobenzoyl)pyrrolidine-2-one to yield deoxyvasicinone. researchgate.netijcce.ac.ir This reduction can be achieved using reagents such as 10% Pd-C. researchgate.netijcce.ac.ir Deoxyvasicinone can then be converted to vasicinone through further reactions, such as bromination followed by hydrolysis. researchgate.netijcce.ac.ir Deoxyvasicinone itself can be synthesized through various methods, including the reaction of anthranilic acid with 2-pyrrolidinone or via microwave-assisted domino reactions. ijapbc.comcapes.gov.brpharmaerudition.org

Stereoselective Synthesis of Enantiomers (e.g., (-)-Vasicinone)

The stereoselective synthesis of vasicinone enantiomers, such as this compound ((S)-vasicinone), is important for studying their individual biological activities. One method for the synthesis of optically active vasicinone involves the use of (3S)-3-hydroxy-γ-lactam as a chiral starting material. nih.govacs.org This chiral synthon can be transformed through a sequence involving protection, o-azidobenzoylation, and a tandem Staudinger/intramolecular aza-Wittig reaction to afford (S)-(-)-vasicinone. nih.govacs.org Another approach utilizes the asymmetric oxidation of deoxyvasicinone using chiral oxidizing agents like (1S)-(+)- or (1R)-(-)-(10-camphorsulfonyl)oxaziridine (the Davis reagent). nih.govacs.org Asymmetric oxidation of deoxyvasicinone with the (S)-(+)-reagent has been reported to yield (R)-(+)-vasicinone with an enantiomeric excess (ee) of 71%, while the reaction with the (R)-(-)-reagent gave (S)-(-)-vasicinone with an ee of 62%. nih.govacs.org

Application of Microwave-Mediated Synthesis

Microwave irradiation has been applied to expedite and improve the efficiency of organic reactions, including the synthesis of quinazoline (B50416) derivatives like deoxyvasicinone and vasicine (B45323) analogues. capes.gov.brpharmaerudition.orgcem.com Microwave-assisted methods have been reported for the one-pot total synthesis of deoxyvasicinone and other related natural quinazoline alkaloids. capes.gov.brpharmaerudition.org This technique can facilitate domino reactions and lead to efficient synthesis processes, sometimes under solvent-free conditions. capes.gov.brcem.comlookchem.comresearchgate.net

Derivatization and Analog Development for Structure-Activity Relationship Studies

Chemical modification of vasicinone and the synthesis of its analogues are undertaken to explore structure-activity relationships and potentially identify compounds with improved or altered biological properties.

Synthesis of Vasicinone Analogues for Pharmacological Evaluation

The synthesis of vasicinone analogues involves modifying different parts of the vasicinone core structure. This can include alterations to the quinazoline ring system or the pyrrolidine (B122466) ring. For example, analogues with changes in rings A, B, or C of the vasicine (a related alkaloid) structure have been synthesized and evaluated for biological activities. lookchem.comresearchgate.netresearchgate.net Studies have indicated that the quinazoline and oxo functionalities are important for activity. researchgate.netresearchgate.net Modifications such as converting the five-membered ring C to a seven-membered ring have also been explored, leading to analogues with enhanced activity in some cases. researchgate.netresearchgate.net The synthesis of deoxyvasicinone analogues, including nitrated and aminated derivatives, has also been reported for antibacterial studies. ijapbc.com

Modification of Quinazoline and Oxo Functionalities

Modification of the quinazoline core and the oxo functionality of vasicinone is a key strategy in developing analogues with altered or enhanced biological activities. Structure-activity relationship studies on vasicine (a related alkaloid) and its analogues have indicated that the quinazoline and oxo functionalities are essential for certain activities, such as bronchodilatory effects. researchgate.net

Synthetic routes often involve building the quinazoline ring system. One approach to synthesizing 4(3H)-quinazolinones, which are related to the vasicinone scaffold, involves the acylation of anthranilic acid with an acyl chloride, followed by dehydration to form a benzoxazinone (B8607429) intermediate. nih.govrjptonline.org This intermediate is then treated with an amine to yield the quinazolinone derivative. nih.govrjptonline.org Deoxyvasicinone, a precursor to vasicinone, has been synthesized using a similar three-step procedure starting from anthranilic acid. nih.gov

Another method for the synthesis of vasicinone involves the reaction of 2-nitrobenzoic acid with N,N´-carbonyldiimidazole followed by 2-pyrrolidinone to yield 1-(2-nitrobenzoyl)pyrrolidine-2-one. researchgate.netijcce.ac.ir Reduction of this compound affords deoxyvasicinone. researchgate.netijcce.ac.ir Subsequent reactions, such as bromination followed by exchange with acetoxy and hydrolysis, can convert deoxyvasicinone to vasicinone in high yield. researchgate.netijcce.ac.ir

Studies have also investigated the synthesis of C-ring-substituted vasicinones and related compounds through regioselective aza-Nazarov cyclization of quinazolinonyl enones, where the regioselectivity is influenced by proton availability. acs.org

Green Synthesis Methods for Nanoparticle Integration

Green synthesis methods for nanoparticle integration, particularly using plant extracts, offer an environmentally friendly and sustainable approach compared to traditional chemical and physical methods which often involve toxic reagents and high energy consumption. mdpi.commdpi.combio-integration.orgdovepress.com While the direct integration of vasicinone into nanoparticles through green synthesis is an emerging area, the principles of plant-based green synthesis are well-established for generating various nanoparticles, including metal and metal oxide nanoparticles. mdpi.commdpi.combio-integration.org

Plant extracts contain various phytochemicals, such as alkaloids, flavonoids, phenols, tannins, and alcohols, which can act as reducing and stabilizing agents in the synthesis of nanoparticles. mdpi.comdovepress.com These compounds can facilitate the reduction of metal ions into nanoparticles. mdpi.combio-integration.org The use of plant extracts for nanoparticle synthesis is often conducted at ambient temperature and pressure, at neutral pH, and can be relatively rapid. mdpi.com This method offers advantages such as simplicity, cost-effectiveness, and the production of biocompatible nanoparticles. mdpi.combio-integration.orgdovepress.com

Research into green synthesis of nanoparticles using plant materials, including Justicia adhatoda (a source of vasicinone), has demonstrated the potential for producing nanoparticles with various properties. dovepress.comjle.com While specific detailed research findings on the green synthesis of vasicinone-integrated nanoparticles were not extensively available in the provided search results, the broader field of plant-based green synthesis of nanoparticles highlights a promising avenue for future research in developing novel formulations involving vasicinone. mdpi.commdpi.combio-integration.orgdovepress.com

Biosynthesis and Metabolic Pathways of Vasicinone

Biogenetic Precursors and Enzymatic Transformations

The biosynthesis of quinazoline (B50416) alkaloids, including vasicinone, involves the participation of specific biogenetic precursors and enzymatic reactions.

Relationship with Vasicine (B45323) as a Precursor

Vasicine is recognized as a key precursor in the biosynthesis of vasicinone. researchgate.netuni.lusemanticscholar.orgfishersci.sewikipedia.org The conversion of vasicine to vasicinone is an oxidative process. nih.govgoogle.com This transformation can occur through autooxidation, particularly when exposed to light. nih.gov Enzymatic mechanisms are also implicated in this conversion in biological systems, although the specific enzymes involved may vary depending on the organism.

Role of Anthranilic Acid and Ornithine in Quinazoline Alkaloid Biosynthesis

Quinazoline alkaloids are generally derived from amino acids. rsc.orgwikipedia.org Specifically, the aromatic ring system of quinazoline alkaloids is known to originate from anthranilic acid. rsc.orgnih.govresearchgate.net The non-aromatic portion, such as the pyrrolidine (B122466) ring found in vasicine and vasicinone, is derived from ornithine. rsc.orgnih.govresearchgate.net The biosynthesis involves the condensation of anthranilic acid or its derivatives with a precursor derived from ornithine, followed by cyclization and further modifications. researchgate.net

In Vitro and In Vivo Metabolism Studies

Metabolism studies, both in vitro and in vivo, have been conducted to understand how vasicinone and its precursor vasicine are processed in biological systems. These studies are crucial for identifying metabolites, metabolic pathways, and excretion routes.

Identification of Vasicinone as a Metabolite of Vasicine

Multiple studies have confirmed the identification of vasicinone as a metabolite of vasicine. researchgate.netsemanticscholar.orgnih.govnih.govresearchgate.net Investigations in rats using techniques such as ultra-performance liquid chromatography combined with electrospray ionization quadrupole time-of-flight mass spectrometry have detected vasicinone among the metabolites of vasicine in various biological samples, including urine, feces, plasma, bile, liver microsomes, and primary hepatocytes. researchgate.netsemanticscholar.orgnih.govnih.gov

Metabolic Soft Spots and Biotransformation Reactions (e.g., hydroxylation, oxidation, glucuronidation, sulfation)

The metabolism of vasicine, leading to metabolites such as vasicinone, involves various biotransformation reactions. Key metabolic "soft spots" in the structure of vasicine have been identified, notably the 3-hydroxyl group and the C-9 site. researchgate.netsemanticscholar.orgnih.govnih.govresearchgate.net The metabolic pathways observed in vivo and in vitro primarily involve reactions such as monohydroxylation, dihydroxylation, trihydroxylation, oxidation, desaturation, sulfation, and glucuronidation. researchgate.netsemanticscholar.orgnih.govnih.govresearchgate.net Vasicinone itself can also undergo further metabolism, including glucuronidation. semanticscholar.orgnih.gov

Studies have identified a significant number of metabolites of vasicine. For instance, one study in rats detected a total of 72 metabolites in urine, with a subset of these found in feces, plasma, bile, liver microsomes, and primary hepatocyte incubations. researchgate.netsemanticscholar.orgnih.govnih.gov Vasicinone was among the key metabolites isolated and elucidated from rat urine. researchgate.netsemanticscholar.orgnih.govnih.gov

Pharmacological Mechanisms of Action of Vasicinone

Mechanisms of Action in Respiratory Disorders

Vasicinone exerts its beneficial effects in respiratory disorders through several distinct mechanisms, addressing key pathological features such as bronchoconstriction, cough, mucus accumulation, and inflammation.

Bronchodilatory Activity

Vasicinone has demonstrated potent bronchodilatory activity in both in vitro and in vivo studies. taylorandfrancis.comsmolecule.comresearchgate.netcabidigitallibrary.orgresearchgate.netijpjournal.comresearchgate.netresearchgate.net It is considered a more potent bronchodilator than vasicine (B45323), its auto-oxidation product. cellmolbiol.orgresearchgate.netingentaconnect.com This effect is attributed to the relaxation of bronchial muscles, which helps to widen the airways and ease breathing. ijpsjournal.com The presence of oxygen at the C3 position in the vasicinone molecule appears to be important for its bronchodilatory effect. researchgate.net Studies comparing vasicinone hydrochloride to standard bronchodilators like isoprenaline and aminophylline (B1665990) have investigated its activity and potential potentiating effects. researchgate.net

Antitussive Effects and Neuronal System Modulation

Vasicinone, along with vasicine, has been shown to possess antitussive properties, helping to suppress cough. researchgate.netcabidigitallibrary.orgcellmolbiol.orgijpjournal.comresearchgate.netconsensus.app This effect has been observed in animal models, such as in mice using sulphur dioxide gas to induce cough, where the alkaloid mixture showed antitussive effects. cellmolbiol.org In studies on guinea pigs and rabbits, vasicinone exhibited bronchodilatory effects which contribute to cough relief. cellmolbiol.orgresearchgate.net While the exact neuronal system modulation is still being explored, the cough relief effects are mainly associated with bronchodilation and mucolytic effects. researchgate.net Research has also compared the antitussive activity of vasicinone and its derivatives to codeine, a known cough suppressant. cabidigitallibrary.orgcellmolbiol.orgtaylorandfrancis.com

Expectorant Properties

Vasicinone contributes to the expectorant properties of Adhatoda vasica, aiding in the loosening and expulsion of mucus from the respiratory tract. taylorandfrancis.comcabidigitallibrary.orgcellmolbiol.orgijpsjournal.comijpjournal.comjetir.orgconsensus.apptaylorandfrancis.comglobalresearchonline.netnih.gov This action helps to reduce mucus congestion and alleviate cough. jetir.org Studies have indicated that quinazoline (B50416) alkaloids, including vasicinone, can increase phenol (B47542) red secretion in mice, which is an indicator of enhanced mucus production or clearance. consensus.app This mucolytic action, combined with bronchodilation, facilitates the clearance of thick and sticky sputum often associated with conditions like asthma and bronchitis. taylorandfrancis.comresearchgate.net

Modulation of 5-Lipoxygenase (5-LOX) Pathway and Leukotriene Synthesis

Inflammation plays a significant role in many respiratory diseases, and the 5-lipoxygenase (5-LOX) pathway is a key contributor to inflammatory processes through the synthesis of leukotrienes. probiologists.commdpi.commdpi.comthieme-connect.denih.govnih.gov Leukotrienes, particularly cysteinyl leukotrienes, are potent bronchoconstrictors and mediators of inflammation and allergic reactions. probiologists.commdpi.commdpi.comthieme-connect.denih.gov Vasicinone has shown potential as an inhibitor of the 5-LOX enzyme. researchgate.netcellmolbiol.orgnih.gov Computational and in vitro studies evaluating the 5-LOX inhibitory potential of vasicine, vasicinone, and deoxyvasicine have indicated that vasicinone exhibits a binding free energy comparable to that of Zileuton, a commercial 5-LOX inhibitor. nih.gov In vitro results suggest vasicinone may act as a competitive inhibitor of 5-LOX. nih.gov This modulation of the 5-LOX pathway and subsequent reduction in leukotriene synthesis is a significant mechanism by which vasicinone may exert its anti-inflammatory and anti-asthmatic effects. cellmolbiol.orgnih.gov

Anti-asthmatic Activity

The collective pharmacological actions of vasicinone, including its bronchodilatory, antitussive, expectorant, and anti-inflammatory properties, contribute to its reported anti-asthmatic activity. smolecule.comcabidigitallibrary.orgcellmolbiol.orgijpjournal.comjetir.orgbiorxiv.orgbiorxiv.orgscispace.cominternationaljournal.org.in Vasicinone's ability to relax bronchial muscles, suppress cough, facilitate mucus clearance, and modulate inflammatory pathways like the 5-LOX pathway makes it beneficial in managing the symptoms of asthma. cellmolbiol.orgijpsjournal.comjetir.orgnih.gov Studies have suggested that vasicinone, as an oxidized derivative alkaloid, contributes to the anti-asthmatic approach. smolecule.com Research on Adhatoda vasica extracts containing vasicinone has demonstrated significant reduction in asthma symptoms in patients and improvement in certain parameters. cabidigitallibrary.orgcellmolbiol.org

Attenuation of Hypoxia-Inducible Factor 1-alpha (HIF-1α)

Hypoxia-Inducible Factor 1-alpha (HIF-1α) is a key regulator involved in cellular responses to low oxygen levels, a condition often present in severe asthma and other respiratory conditions. biorxiv.orgbiorxiv.orgplos.orgmdpi.comnih.govnih.gov Upregulation of HIF-1α can contribute to the severity and pathogenesis of asthma. biorxiv.orgbiorxiv.org Studies investigating the effects of Adhatoda vasica extract, which contains vasicinone, in ovalbumin-induced allergic mice (a model for asthma) have shown that treatment with the extract inhibits the increased hypoxic response by downregulating HIF-1α. biorxiv.orgbiorxiv.org This attenuation of HIF-1α is suggested as a potential molecular mechanism by which vasicinone, as a component of the extract, may ameliorate severe asthma symptoms and improve mitochondrial function which is often impaired in hypoxic states. biorxiv.orgbiorxiv.orgmdpi.com This highlights a potential therapeutic mechanism for vasicinone, particularly in severe or steroid-resistant asthma. biorxiv.orgbiorxiv.org

Anticancer Mechanisms

Investigations into the anticancer properties of vasicinone have highlighted its ability to modulate several pathways critical for cancer cell survival and growth. The mechanisms identified include inhibiting cell proliferation, inducing programmed cell death (apoptosis), causing DNA damage, disrupting mitochondrial function, and modulating the expression of key regulatory proteins and signaling pathways.

Anti-proliferative Effects on Carcinoma Cells (e.g., A549 lung carcinoma cells)

Vasicinone has demonstrated significant anti-proliferative effects on various carcinoma cells, notably including A549 lung carcinoma cells. Treatment with vasicinone has been shown to lead to a significant decrease in the viability of these cells in a dose-dependent manner. For instance, studies on A549 cells treated with vasicinone at concentrations ranging from 10 to 70 µM for 72 hours revealed a notable reduction in cell viability. biomolther.orgnih.govnih.govscispace.com Beyond cell viability reduction, vasicinone treatment also impaired the wound healing ability of A549 cells, indicating an inhibition of their migratory and invasive potential. biomolther.orgnih.govnih.gov

Data on the effect of vasicinone on A549 cell viability after 72 hours of treatment:

| Concentration (µM) | Cell Viability (% of Control) |

| 10 | Significant decrease |

| 30 | Significant decrease |

| 50 | Significant decrease |

| 70 | Significant decrease |

Note: Specific percentage decrease values were not consistently available across snippets, but all indicated a significant dose-dependent reduction in viability.

Induction of Apoptosis (Mitochondria-Dependent and Independent Pathways)

A key mechanism by which vasicinone exerts its anticancer effects is through the induction of apoptosis, or programmed cell death. Research indicates that vasicinone can trigger apoptosis through both mitochondria-dependent and independent pathways. biomolther.orgnih.govnih.gov The involvement of these pathways is suggested by the observed changes in various apoptotic markers and cellular events following vasicinone treatment. biomolther.orgnih.govnih.gov

DNA Fragmentation and Disruption of Mitochondrial Potential

Vasicinone treatment has been shown to induce DNA fragmentation, a hallmark of apoptosis, in carcinoma cells like A549. biomolther.orgnih.govnih.gov This indicates the activation of enzymes that degrade nuclear DNA during the apoptotic process. Furthermore, vasicinone causes the disruption of mitochondrial membrane potential. biomolther.orgnih.govnih.govmdpi.com A decrease in mitochondrial membrane potential is a critical event in the mitochondria-dependent apoptotic pathway, leading to the release of pro-apoptotic factors from the mitochondria into the cytosol. biomolther.orgnih.gov

Data on the effect of vasicinone on Mitochondrial Membrane Potential (MMP) in A549 cells after 72 hours:

| Concentration (µM) | MMP Level (Arbitrary Units) |

| Control | 3141.33 ± 285 |

| 50 | 1802 ± 233.33 |

| 70 | 1901.84 ± 106.84 |

Note: Treatment with 50 and 70 µM Vasicinone caused a decrease in MMP level compared to control. biomolther.org

Downregulation of Bcl-2 and Fas Death Receptor

Vasicinone influences the expression of key proteins that regulate apoptosis. Studies have shown that vasicinone treatment leads to the downregulation of anti-apoptotic proteins such as Bcl-2. biomolther.orgnih.govnih.gov Bcl-2 is known to prevent the release of cytochrome c from mitochondria, thus inhibiting the mitochondrial apoptotic pathway. Its downregulation promotes apoptosis. Additionally, vasicinone treatment has been associated with the downregulation of the Fas death receptor. biomolther.orgnih.govnih.gov While typically activation of death receptors like Fas leads to apoptosis via the extrinsic pathway, the observed downregulation in some studies might suggest complex regulatory mechanisms or cell-type specific responses. However, other findings indicate upregulation of Fas and FasL mRNA expression, suggesting activation of the Fas death receptor pathway in some contexts. biomolther.org

Upregulation of PARP, BAD, and Cytochrome c

Conversely, vasicinone treatment results in the upregulation of pro-apoptotic proteins. This includes the upregulation of PARP (Poly (ADP-ribose) polymerase), BAD, and the release of Cytochrome c. biomolther.orgnih.govnih.gov Upregulation of PARP, particularly its cleavage, is a marker of caspase activation and apoptosis. biomolther.org BAD is a pro-apoptotic member of the Bcl-2 family that promotes the release of cytochrome c. biomolther.orgnih.gov The release of Cytochrome c from the mitochondria into the cytosol is a crucial step in the intrinsic apoptotic pathway, leading to the formation of the apoptosome and activation of caspases. biomolther.orgnih.gov

Gene expression profile changes in A549 cells treated with Vasicinone:

| Gene | Expression Change |

| FasL | Up-regulation |

| Fas | Up-regulation |

| BAD | Up-regulation |

| Cytochrome C | Up-regulation |

| Caspase 3 | Up-regulation |

| PARP | Up-regulation |

| Bcl-2 | Down-regulation |

Note: These changes in mRNA expression were observed in VAS-treated lung cancer cells. biomolther.org

Inhibition of PI3K/Akt/FoxO3a Pathway

Further research suggests that vasicinone, particularly its analogues, can act as potent inhibitors of the PI3K/Akt/FoxO3a pathway. biomolther.orgnih.govscispace.comresearchgate.netndpublisher.in The PI3K/Akt pathway is a crucial survival pathway in many cancer cells, promoting cell growth, proliferation, and inhibiting apoptosis. Inhibition of this pathway can therefore contribute to the anti-proliferative and pro-apoptotic effects of vasicinone. biomolther.orgnih.govscispace.comresearchgate.netndpublisher.inbenthamdirect.com Studies on vasicinone analogues have demonstrated this inhibitory effect in both in vitro and in vivo models. biomolther.orgnih.govscispace.comresearchgate.netndpublisher.in

Neuropharmacological Mechanisms

Vasicinone has shown promising neuropharmacological effects, particularly in models of neurodegenerative diseases. medchemexpress.commdpi.com

Neuroprotective Effects against Neurotoxin-Induced Damage (e.g., paraquat-mediated Parkinson's Disease models)

Vasicinone has demonstrated neuroprotective effects against damage induced by neurotoxins like paraquat (B189505), a widely used herbicide linked to Parkinson's disease (PD). medchemexpress.commdpi.comwikipedia.org In SH-SY5Y cell models of paraquat-induced PD, vasicinone significantly reversed the reduction in cell viability caused by paraquat. medchemexpress.commdpi.comarctomsci.com It also rescued apoptotic nuclei and suppressed the generation of reactive oxygen species in a dose-dependent manner in these cells. mdpi.comarctomsci.comcabidigitallibrary.org These findings suggest that vasicinone can protect neuronal cells from paraquat-induced oxidative stress and apoptosis. mdpi.com

Induction of Autophagy/Mitophagy to Maintain Mitochondrial Homeostasis

Mitochondrial dysfunction is a common feature in neurodegenerative diseases like PD. mdpi.comresearchgate.net Vasicinone has been shown to induce autophagy and mitophagy, processes crucial for maintaining mitochondrial homeostasis. mdpi.comnih.govdntb.gov.uanih.gov In paraquat-treated SH-SY5Y cells, vasicinone restored impaired autophagy and mitophagy regulators, including DJ-1, PINK-1, and Parkin. mdpi.comdntb.gov.uaresearchgate.net This suggests that vasicinone exerts neuroprotective effects by upregulating autophagy and PINK-1/Parkin mediated mitophagy, thereby enhancing the clearance of misfolded proteins (like α-synuclein) and defective mitochondria. mdpi.comnih.govdntb.gov.uanih.gov Inhibition of autophagy with 3-MA abrogated the ameliorating effect of vasicinone, leading to increased α-synuclein accumulation. mdpi.comdntb.gov.ua

Activation of IGF-1R/PI3K/AKT Cell Survival Signaling Pathway

A key mechanism underlying vasicinone's neuroprotective effects involves the activation of the IGF-1R/PI3K/AKT cell survival signaling pathway. mdpi.comcabidigitallibrary.orgresearchgate.netnih.gov In paraquat-induced SH-SY5Y cells, vasicinone treatment increased the phosphorylation of IGF1R, PI3K, and AKT. mdpi.comcabidigitallibrary.orgresearchgate.netnih.gov This activation is critical for the protective effect of vasicinone, as silencing IGF-1R by siRNA completely abolished its neuroprotective activity in these cells. mdpi.comcabidigitallibrary.orgresearchgate.net This pathway is known to regulate various cellular activities, including apoptosis, growth, and survival, in response to stimuli like oxidative stress. researchgate.net

Downregulation of MAPK/JNK-Mediated Apoptotic Pathways

Vasicinone also exerts neuroprotection by downregulating pro-apoptotic signaling pathways, specifically the MAPK/JNK pathway. medchemexpress.commdpi.comarctomsci.comcabidigitallibrary.orgresearchgate.net In paraquat-treated SH-SY5Y cells, vasicinone suppressed the MAPK signaling pathway. medchemexpress.comarctomsci.com Western blotting analysis revealed that vasicinone downregulated the paraquat-induced activation of mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK). mdpi.comcabidigitallibrary.orgresearchgate.net This downregulation contributes to the reduction in the percentage of apoptotic cells observed with vasicinone treatment. medchemexpress.comarctomsci.com Vasicinone also attenuated the paraquat-induced expression of apoptotic proteins like Bax and Bad, and reduced cytochrome c release and caspase cleavage, indicating a restoration of balance between anti-apoptotic and pro-apoptotic proteins and mitochondrial function. mdpi.com

Cholinesterase Inhibition and Memory Enhancement

Vasicinone has shown potential in enhancing memory and cognitive function, which is partly attributed to its ability to inhibit cholinesterases, enzymes that break down acetylcholine, a neurotransmitter important for cognition. researchgate.netjyoungpharm.orgnih.govnih.gov Studies have identified vasicinone as a compound responsible for cholinesterase inhibition. researchgate.netresearchgate.net In vitro studies have shown that vasicinone can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.netresearchgate.net In-silico studies have also indicated stable interactions of vasicinone at the active sites of AChE and BuChE. researchgate.netresearchgate.net Furthermore, in-vivo studies in rat models of cognitive impairment have demonstrated that administration of vasicinone significantly improved memory and cognitive dysfunction. researchgate.netresearchgate.net Vasicinone also effectively displaced propidium (B1200493) iodide at the AChE peripheral anionic site (PAS), suggesting a potential binding interaction at this site. researchgate.netresearchgate.net

Anti-inflammatory and Immunomodulatory Mechanisms

Vasicinone has demonstrated anti-inflammatory and immunomodulatory properties in several studies, suggesting its potential in managing inflammatory conditions. researchgate.netresearchgate.netresearchgate.net

One of the proposed mechanisms for the anti-inflammatory activity of Vasicinone involves the inhibition of prostaglandin (B15479496) synthesis. Prostaglandins are lipid compounds that play a key role in the inflammatory response, mediating pain and swelling. researchgate.netbioline.org.brinternationaljournal.org.in Studies have indicated that Vasicinone can hinder prostaglandin synthesis, thereby contributing to its anti-inflammatory effects. researchgate.net Research comparing Vasicinone and vasicine showed that Vasicinone exhibited a high rate of inhibition in inflammation induced by Complete Freund's adjuvant (CFA), a process involving prostaglandin synthesis. researchgate.net In silico studies also suggest that alkaloids from A. vasica, including Vasicinone, may have inhibitory properties on cyclooxygenases (COXs), enzymes crucial for prostaglandin production. researchgate.net Specifically, Vasicinone showed a notable binding affinity to COX-1 in these studies. researchgate.net

Studies utilizing mouse models of inflammation have provided evidence for Vasicinone's ability to attenuate inflammatory responses. Vasicinone has shown significant inhibition of inflammation in models such as CFA-induced paw edema. researchgate.net In a study comparing several alkaloids from A. vasica, Vasicinone demonstrated a maximum inhibition rate of 63.94% at a dose of 10.0 mg/kg over 4 days after CFA injection in rats. researchgate.netnih.gov While some studies focus on the effects of the whole A. vasica extract in mouse models of lung inflammation, pulmonary fibrosis, and sepsis, attributing the effects to the presence of alkaloids like vasicine and Vasicinone, specific data on isolated Vasicinone in these models can vary across research. biorxiv.orgnih.govnih.govresearchgate.netresearchgate.net Research on A. vasica extract in ovalbumin-induced allergic mice, a model for asthma, indicated that the extract, containing vasicine and Vasicinone, reduced cardinal features of asthma and attenuated airway pathophysiology. biorxiv.orgnih.govnih.govresearchgate.netresearchgate.net

A study on the anti-inflammatory activity of A. vasica alkaloids in rat models of paw edema showed the following inhibition rates:

| Compound | Model | Dose (mg/kg) | Time Point | Inhibition Rate (%) | Citation |

| Vasicinone | CFA-induced paw edema | 10.0 | 4 days | 63.94 | researchgate.netnih.gov |

| Vasicine | Carrageenan-induced | 20.0 | 6 hours | 59.51 | researchgate.netnih.gov |

Vasicinone has been reported to possess anti-allergic properties. researchgate.netresearchgate.netijpjournal.comrjpponline.org Studies conducted in mice, rats, and guinea pigs have indicated its potential in mitigating allergic responses. ijpjournal.comrjpponline.org For instance, an extract containing vasicinone and vasicine was shown to reduce ovalbumin-induced allergy responses in guinea pigs. rjpponline.orgamazonaws.com The anti-anaphylactic effects of Vasicinone have also been noted in in vitro and in vivo studies in rats, where it showed inhibitory effects on histamine (B1213489) release. ajptr.comresearchgate.net

Attenuation of Inflammation in Mouse Models

Antimicrobial Mechanisms

Vasicinone, along with other alkaloids from A. vasica, has demonstrated antimicrobial activity against various pathogens. researchgate.netresearchgate.netnih.govresearchgate.net

Vasicinone exhibits antibacterial activity against certain bacterial strains. researchgate.netaimspress.commdpi.com While some studies highlight the strong antibacterial activity of vasicine, Vasicinone has also shown effects. researchgate.netnih.gov Research using the microdilution method to assess the antimicrobial activity of isolated compounds from A. vasica indicated that Vasicinone possessed antibacterial properties. researchgate.netnih.gov Another study noted moderate antibacterial activity of vasicine against M. luteus and S. typhimurium, and while the crude extract showed strong activity, the specific contribution of Vasicinone was also implied. who.int The mechanism of action of alkaloids like Vasicinone against bacteria can involve disrupting the bacterial cell membrane, affecting DNA function, and inhibiting protein synthesis. mdpi.com

In addition to its antibacterial effects, Vasicinone has also shown antifungal activity. researchgate.netmdpi.com Studies evaluating the antimicrobial spectrum of compounds from A. vasica have reported the effectiveness of Vasicinone against fungal strains. researchgate.netnih.gov Research using the microdilution method demonstrated that Vasicinone, among other alkaloids, exhibited antifungal activity. researchgate.netnih.gov For example, vasicine showed maximum antifungal activity against C. albicans. researchgate.netnih.gov While specific minimum inhibitory concentration (MIC) data for Vasicinone against various fungi is less readily available in the provided snippets compared to vasicine, its inclusion among the bioactive alkaloids with antifungal properties is consistently mentioned. researchgate.netnih.gov

Anti-tubercular Activity

Research suggests that Justicia adhatoda exhibits anti-tubercular activity, and its constituents, including vasicinone, may contribute to this effect. In silico studies have explored the potential molecular interactions of vasicine and its derivatives, such as vasicinone and deoxyvasicine, with biological targets in Mycobacterium tuberculosis. nih.gov These computational approaches aim to identify probable binding sites and mechanisms by which these compounds might exert their anti-mycobacterial effects. nih.gov

In vitro studies have also been conducted using derivatives of vasicine, such as bromohexine and ambroxol, which have shown growth inhibitory effects on M. tuberculosis. ijpjournal.com While direct in vitro studies specifically detailing the anti-tubercular activity of isolated vasicinone are less prevalent in the immediate search results, the reported anti-tubercular activity of the parent plant and related alkaloids suggests a potential role for vasicinone. ijpjournal.comijpjournal.com

Other Pharmacological Mechanisms

Vasicinone has been investigated for a range of other pharmacological activities beyond its potential effects on the respiratory system.

Antioxidant Activity

Vasicinone has demonstrated antioxidant properties in various studies. It has been shown to improve free radical scavenging and antioxidant activity in cellular models, such as SH-SY5Y cells treated with paraquat to mimic Parkinson's disease conditions. mdpi.com In these studies, vasicinone treatment significantly restored the levels of antioxidant proteins, including Nrf2, SOD-1, GPx, MnSOD, and GST, in a dose-dependent manner. mdpi.com

Studies evaluating the antioxidant activity of vasicine, a closely related alkaloid, using methods like DPPH free radical scavenging assay, have reported IC50 values. For instance, one study found the IC50 value of vasicine to be 187 µg/ml. biochemjournal.com Another study on vasicine reported an IC50 of 212.3 µM in a DPPH inhibition assay. who.int While these specific values are for vasicine, they indicate the presence of antioxidant activity within this class of compounds found in Justicia adhatoda, suggesting vasicinone likely shares this property. Vasicinone has also shown potential free radical scavenging activity (DPPH, Hydroxyl) and ferric reducing power in cell-free systems. nih.gov

Hepatoprotective Effects

Vasicinone has been evaluated for its hepatoprotective activity, particularly in models of chemically induced liver injury. Studies using carbon tetrachloride (CCl4)-induced acute hepatotoxicity in mice have shown that pre-treatment with vasicinone significantly decreased elevated levels of liver enzymes such as SGOT, SGPT, and ALP. nih.govwordpress.com These findings suggest that vasicinone can help protect the liver from damage caused by CCl4. nih.govwordpress.com

Histopathological examination of liver tissues from animals treated with vasicinone prior to CCl4 exposure revealed normal hepatic cords and an absence of necrotic changes, indicating a pronounced recovery from the induced liver damage. nih.govwordpress.com The hepatoprotective effect of vasicinone in these studies has been reported to be comparable to that of silymarin, a known hepatoprotective agent. nih.govresearchgate.net Furthermore, vasicinone significantly reduced the increased pentobarbital-induced sleeping time mediated by CCl4, providing evidence for the restoration of liver function. wordpress.comresearchgate.net

Preclinical and Translational Research on Vasicinone

In Vitro Studies and Cell Line Models

In vitro research has employed various cell lines to assess the effects of vasicinone at the cellular level. These studies provide insights into its direct interactions with specific cell types and its impact on key cellular processes.

Lung Carcinoma Cell Lines (e.g., A549)

Studies investigating the effects of vasicinone on lung carcinoma have frequently utilized the A549 cell line. Treatment of A549 cells with varying concentrations of vasicinone has demonstrated a significant decrease in cell viability. nih.govbiomolther.org For instance, A549 cells treated with vasicinone at doses of 10, 30, 50, and 70 µM for 72 hours showed a notable reduction in viability. nih.govbiomolther.org This suggests a cytotoxic or anti-proliferative effect of vasicinone on these cancer cells.

Neural Cells (e.g., SH-SY5Y)

Vasicinone has also been investigated for its potential effects on neural cells, with the SH-SY5Y human dopaminergic neuroblastoma cell line being a common model. Research using SH-SY5Y cells has explored vasicinone's protective effects against induced toxicity, such as that caused by paraquat (B189505), a known neurotoxic agent used to mimic Parkinson's disease conditions. medchemexpress.comnih.govdntb.gov.uanih.gov Vasicinone treatment has been shown to significantly reverse the reduction in cell viability induced by paraquat in SH-SY5Y cells. medchemexpress.comnih.gov Concentrations of 10 and 15 µM of vasicinone for 24 hours were found to abate paraquat-induced injury. medchemexpress.com Furthermore, vasicinone at concentrations up to 25 µM did not show significant cytotoxic effects on SH-SY5Y cell viability in the absence of induced toxicity. nih.gov

Assessment of Cell Viability, DNA Fragmentation, LDH Leakage, Mitochondrial Potential

Multiple methods are employed in in vitro studies to assess the impact of vasicinone on cell health and function.

Cell Viability: Assessed using methods like the MTT assay, which measures metabolic activity as an indicator of viable cells. Studies on A549 cells have shown a dose-dependent decrease in cell viability upon treatment with vasicinone. nih.govbiomolther.org In SH-SY5Y cells, vasicinone has been shown to improve cell viability in the presence of neurotoxic insults. medchemexpress.comnih.gov

DNA Fragmentation: This is an indicator of apoptosis (programmed cell death). Vasicinone treatment in A549 cells has been shown to induce DNA fragmentation. nih.govbiomolther.org

LDH Leakage: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the cell culture medium when the cell membrane is damaged. Increased LDH leakage indicates compromised cell membrane integrity and cytotoxicity. Vasicinone treatment in A549 cells led to increased LDH leakage, suggesting disruption of the plasma membrane. nih.govbiomolther.org LDH leakage assays are also used in studies with SH-SY5Y cells to assess cytotoxicity. nih.govd-nb.info

Mitochondrial Potential: The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health and cellular apoptosis. Disruption of mitochondrial potential is often associated with the induction of apoptosis. Vasicinone treatment in A549 cells resulted in the disruption of mitochondrial potential. nih.govbiomolther.org Specifically, doses of 50 and 70 µM of vasicinone caused a decrease in mitochondrial membrane potential in A549 cells. biomolther.org In SH-SY5Y cells, vasicinone has been shown to rescue the loss of mitochondrial membrane potential induced by neurotoxic agents. dntb.gov.uanih.govmdpi.com

These assessments collectively provide evidence of vasicinone's effects on cell survival, membrane integrity, and mitochondrial function in different cell line models.

In Vivo Animal Models

In vivo studies using animal models are crucial for evaluating the effects of vasicinone in a complex biological system and for investigating its potential therapeutic applications in specific disease contexts.

Studies in Mice, Rats, Guinea Pigs, Rabbits

Vasicinone has been studied in various animal species, including mice, rats, guinea pigs, and rabbits, to investigate its pharmacological properties. ijrap.netscribd.comijpsr.comijpjournal.comnih.gov These studies have explored different activities of vasicinone and related compounds in live organisms.

Respiratory Models (e.g., allergen-induced bronchial obstruction, chronic bronchitis)

Given its historical association with respiratory ailments, vasicinone has been investigated in animal models of respiratory conditions. Studies have explored its effects in models of allergen-induced bronchial obstruction and chronic bronchitis. nih.govcabidigitallibrary.orgresearchgate.netbiorxiv.orgmrmjournal.orgbiorxiv.org Research has indicated that vasicinone possesses anti-allergic properties when tested in mice, rats, and guinea pigs. ijrap.netscribd.com Furthermore, studies have demonstrated that vasicinone, particularly as an auto-oxidation product of vasicine (B45323), shows pronounced protection against allergen-induced bronchial obstruction in animal models. cabidigitallibrary.orgresearchgate.net Animal models of asthma, including those involving ovalbumin (Ova)-induced allergic airway inflammation in mice, have been used to evaluate the effects of extracts containing vasicinone, showing attenuation of increased airway resistance and inflammation. biorxiv.orgbiorxiv.org

Neurodegenerative Models (e.g., Parkinson's Disease)

Mitochondrial dysfunction and disrupted mitochondrial dynamics are recognized features in the pathogenesis of Parkinson's disease (PD). Research has investigated the neuroprotective potential of vasicinone in cellular models of PD. In SH-SY5Y cells treated with paraquat to mimic a PD cellular environment, vasicinone demonstrated protective effects. It was shown to rescue the loss of cell viability and mitochondrial membrane potential induced by paraquat. mdpi.comnih.gov Vasicinone also helped balance the accumulation of mitochondrial reactive oxygen species (ROS) by increasing the expression of antioxidant enzymes. mdpi.com

Studies indicate that vasicinone activates PINK1-Parkin dependent mitochondrial autophagy (mitophagy), which is crucial for maintaining mitochondrial homeostasis and preventing cell death. mdpi.com Furthermore, vasicinone treatment counteracted paraquat-induced effects by activating the IGF-1R/AKT/PI3K signaling pathway, leading to the inhibition of MAP kinases and apoptotic cell death. mdpi.comnih.gov Silencing of IGF-1R by siRNA was found to completely abrogate the protective effect of vasicinone in SH-SY5Y cells, highlighting the critical role of IGF-1R activation in its neuroprotective mechanism. nih.gov These findings suggest vasicinone as a potential candidate for further in vivo studies in PD and other oxidative stress-related neurodegenerative disorders. mdpi.comnih.gov

Anticancer Models

Vasicinone has been investigated for its potential antiproliferative and cytotoxic activities in various cancer models. Studies on methanol (B129727) extracts from the seeds of Peganum harmala have identified (S)-vasicinone as one of the alkaloids exhibiting moderate inhibitory activity against human gastric cancer cells (MCG-803) when screened using the MTT method. researchgate.net

Research on alkaloids isolated from Peganum harmala seeds evaluated their cytotoxic activity against several tumor cell lines, including those developed from chemically-induced tumors in Wistar rats (Med-mek carcinoma, UCP-med carcinoma, UCP-med sarcoma) and the SP2/O-Ag14 cell line. researchgate.netscispace.com Vasicinone demonstrated antiproliferative activity in these models. researchgate.netscispace.com In terms of inhibiting the incorporation of 3H-thymidine in the DNA of Jurkat cells (E6-1 clone), vasicinone showed potent antiproliferative effects with an IC50 of 8.60 ± 0.023 µg/mL. researchgate.netscispace.com This was comparable in potency to the total alkaloidal fraction (TAF) from P. harmala. researchgate.netscispace.com

Studies on the methanolic extract of Justicia adhatoda leaves, which contains vasicinone, have also shown anticancer potential, particularly against the human breast cancer cell line MCF-7. mdpi.com This extract demonstrated a significant decline in cell viability in MCF-7 cells with an IC50 value of 161.57 µg/mL. mdpi.com Docking studies suggested that vasicinone, among other alkaloids in the extract, has a significant binding affinity towards the active site of NF-κB, potentially acting as an NF-κB inhibitor. mdpi.com The extract was also shown to induce apoptosis, prevent cells from entering the Sub-G0 phase of the cell cycle, and inactivate the NF-κB pathway in MCF-7 cells. mdpi.com

Here is a table summarizing some of the antiproliferative data for vasicinone:

| Source Plant | Compound | Cell Line | Assay | IC50 (µg/mL) |

| Peganum harmala | (S)-Vasicinone | MCG-803 (Human gastric cancer) | MTT | Moderate inhibition (Specific IC50 not provided in snippet) researchgate.net |

| Peganum harmala | Vasicinone | Jurkat, E6-1 clone | 3H-thymidine incorporation | 8.60 ± 0.023 researchgate.netscispace.com |

| Justicia adhatoda | (in methanolic extract) | MCF-7 (Human breast cancer) | MTT | 161.57 (for the extract) mdpi.com |

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics describes how a drug moves through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). genomind.com Pharmacodynamics, on the other hand, refers to the drug's effects on the body.

Absorption, Distribution, and Excretion

Information specifically detailing the absorption, distribution, and excretion of vasicinone as a single compound is limited in the provided search results. However, some studies have investigated the pharmacokinetics of vasicine and vasicinone in the context of Adhatoda vasica extracts.

One study comparing the pharmacokinetics of Vasa Swaras (aqueous leaf juice of A. vasica) with pure vasicine and vasicinone in rats found significant differences in oral bioavailability. cabidigitallibrary.orgresearchgate.net Vasicine and vasicinone were found to be more bioavailable when administered as Vasa Swaras compared to pure compounds. cabidigitallibrary.orgresearchgate.net

Pharmacokinetic studies generally involve analyzing drug levels in biological samples (like plasma) over time using methods such as HPLC. Excretion is the removal of the drug from the body, primarily via renal and hepatic routes. genomind.com

Bioavailability Considerations

Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. genomind.com The route of administration significantly impacts bioavailability. genomind.com Oral administration can result in incomplete absorption and lower bioavailability compared to intravenous administration due to factors like gastrointestinal barriers and first-pass metabolism. genomind.com

Studies comparing the oral bioavailability of vasicine and vasicinone from Adhatoda vasica extracts (Vasa Swaras) versus pure compounds suggest that the matrix of the extract may influence the bioavailability of these alkaloids. cabidigitallibrary.orgresearchgate.net Specifically, vasicine was found to be more orally bioavailable from Vasa Swaras than as a single compound. researchgate.net The conversion of vasicine to vasicinone was also reported to be less when administered as Vasa Swaras compared to pure vasicine. researchgate.net This suggests that the formulation or the presence of other compounds in the extract can impact the absorption and metabolic fate of vasicinone precursors.

Toxicological Assessments (Preclinical)

Preclinical toxicological assessments are crucial to evaluate the potential harmful effects of a compound before human studies.

Cytotoxicity in Normal Cells

Evaluation of cytotoxicity in normal cells is a key part of preclinical assessment to determine if a compound selectively targets diseased cells while sparing healthy ones. Studies investigating the anticancer potential of compounds often include testing their effects on normal cell lines.

In the context of Justicia adhatoda leaf extract, which contains vasicinone, cytotoxicity was evaluated on various cell lines, including the normal human embryonic kidney cell line HEK-293 and the normal murine macrophage cell line RAW 264.7. mdpi.com The extract showed an IC50 value of 257.44 µg/mL in RAW264.7 cells and the effect on HEK-293 is also mentioned, though a specific IC50 for HEK-293 is not provided in the snippet. mdpi.com

Another study on alkaloids from Peganum harmala indicated that while the extract and some isolated compounds showed cytotoxic activity against cancer cell lines, P. harmala extracts significantly decreased the growth rate and cell survival of cancer cell lines without cytotoxic activity against normal cell lines. researchgate.net

General guidelines for interpreting IC50 values in cytotoxicity assessments suggest that values greater than 100 µg/mL are generally considered non-toxic to normal cells, while values less than 10 µg/mL are considered highly cytotoxic. nih.gov Values between 10 and 50 µg/mL are considered potentially toxic, and values between 50 and 100 µg/mL may be acceptable depending on selectivity for tumor cells. nih.gov

Here is a table summarizing some cytotoxicity data for vasicinone or extracts containing it on normal cells:

| Source Plant | Compound/Extract | Cell Line | Assay | IC50 (µg/mL) | Interpretation (based on general guidelines) |

| Justicia adhatoda | Methanolic leaf extract | RAW 264.7 (Normal murine macrophage) | MTT | 257.44 mdpi.com | Non-toxic nih.gov |

| Justicia adhatoda | Methanolic leaf extract | HEK-293 (Normal human embryonic kidney) | MTT | Not specified in snippet mdpi.com | - |

| Peganum harmala | Extracts (containing vasicinone) | Normal cell lines | - | No cytotoxic activity reported researchgate.net | Non-toxic researchgate.net |

Future Directions and Research Gaps in Vasicinone Studies

Further Elucidation of Molecular Mechanisms of Action

While some mechanisms of action for vasicinone have been explored, a more comprehensive understanding of its molecular targets and pathways is needed. Research indicates that vasicinone may exert its effects through various mechanisms, including bronchodilation and anti-inflammatory activities, which are attributed to quinazoline (B50416) alkaloids like vasicine (B45323) and vasicinone. ijpsjournal.comijpsjournal.com Studies have also investigated its anti-proliferative effects on lung carcinoma cells, suggesting mediation via both mitochondria-dependent and independent pathways, and its potential to lower reactive oxygen species (ROS) levels. scispace.comnih.govnih.gov Vasicinone has also shown potential in protecting neural cells from mitochondrial dysfunction and attenuating α-synuclein levels in models of Parkinson's disease, suggesting an activation of PINK1-Parkin dependent mitochondrial autophagy/mitophagy. mdpi.com Further research into these and other potential mechanisms, such as its interaction with Angiotensin Converting Enzyme (ACE), where vasicinone showed an IC50 value of 13.49 mM, is crucial for defining its therapeutic scope. researchgate.net Limited data is available regarding its molecular mechanism of action, particularly concerning effects on the female reproductive system, despite its historical use. researchgate.net

Development of Novel Therapeutic Agents and Drug Repurposing

The pharmacological profile of vasicinone suggests its potential as a lead molecule for the development of new therapeutic agents. scispace.comnih.gov Drug repurposing, the process of finding new uses for existing compounds, presents a promising avenue for vasicinone, potentially offering faster development timelines and lower costs compared to de novo drug discovery. scienceopen.comremedi4all.org Given its reported activities, including bronchodilatory, anti-inflammatory, and anti-proliferative effects, vasicinone could be explored for repurposing in conditions beyond its traditionally recognized uses. ijpsjournal.comnih.govresearchgate.net For instance, its anti-proliferative activity against lung carcinoma cells highlights its potential in cancer therapy. scispace.comnih.gov Further research is needed to identify specific conditions where vasicinone or its derivatives could be effectively repurposed. ijpsjournal.com

Advanced Structure-Activity Relationship Studies for Enhanced Potency and Selectivity

Advanced Structure-Activity Relationship (SAR) studies are essential to understand how modifications to the vasicinone structure influence its biological activity, potency, and selectivity. researchgate.netnih.gov While some structural insights exist, such as the comparison with vasicine and vasicinol (B1220315) regarding ACE inhibition researchgate.netsemanticscholar.org, comprehensive SAR studies are required for rational drug design. Research on related quinazoline alkaloids and deoxyvasicinone (B31485) hybrids in the context of Alzheimer's disease highlights the importance of structural modifications for enhanced pharmacological activity. nih.govmdpi.com Future studies should focus on systematically altering the vasicinone scaffold to optimize its desired therapeutic effects and minimize potential off-target interactions. researchgate.netnih.gov

Clinical Trial Research and Evidence-Based Guidelines

A significant gap in the research on Adhatoda vasica and its constituents, including vasicinone, is the insufficiency of comprehensive clinical studies. ijpsjournal.comijpsjournal.comresearchgate.net More thorough clinical trials are needed to confirm the therapeutic efficacy of vasicinone for various conditions, establish optimal dosing regimens, and assess its safety in humans. ijpsjournal.comijpsjournal.com Robust clinical evidence is crucial for developing evidence-based guidelines for the clinical use of vasicinone or vasicinone-based therapies. ijpsjournal.comijpsjournal.com Bridging the gap between traditional knowledge and modern clinical validation through well-designed trials is a critical future direction. researchgate.net

Exploration of Vasicinone in Combination Therapies

Exploring the potential of vasicinone in combination with other therapeutic agents is another important area for future research. Combinations of existing drugs can potentially lead to enhanced efficacy and reduced doses of individual components, potentially mitigating side effects. remedi4all.org Research has shown that a combination of vasicine and vasicinone exhibited pronounced bronchodilatory activity and could normalize the cardiac effects observed with individual alkaloids. wikipedia.orgscispace.com Further studies are warranted to investigate synergistic effects of vasicinone with other drugs for conditions where it shows promise, such as respiratory disorders, cancer, or neurodegenerative diseases. nih.govmdpi.combiorxiv.org

Q & A

Q. How can researchers verify the chemical identity and purity of vasicinone in natural extracts?

- Methodological Answer : Vasicinone’s identity and purity are confirmed via a combination of analytical techniques:

- Chromatography : High-performance thin-layer chromatography (HPTLC) with toluene:butanol:butyl acetate (9:0.5:0.5 v/v/v) solvent systems to separate vasicinone from co-extracted compounds .

- Spectroscopy : Nuclear magnetic resonance (NMR) for structural elucidation and UV-Vis spectroscopy (λmax: 224, 267, 301, 313 nm) for quantification .

- Mass spectrometry (MS) : To confirm molecular weight (202.2 g/mol) and fragmentation patterns .

- Purity validation : ≥98% purity via HPLC with reference standards, as per ICH guidelines for accuracy, precision, and repeatability .

Q. What are optimal extraction protocols for maximizing vasicinone yield from Adhatoda vasica?

- Methodological Answer :

- Solvent selection : Methanolic extraction is preferred for in vitro plant parts (leaves, stems, calli), yielding up to 6.4% dry weight vasicinone .

- In vitro vs. in vivo sources : In vitro leaves produce higher yields (6.4%) than in vivo leaves (2.4%) due to controlled clonal propagation .

- Validation : Use HPTLC for quantification, ensuring linear calibration curves (2–6 µg/spot) and correlation coefficients ≥0.99 .

Advanced Research Questions

Q. How can experimental design address contradictions in vasicinone’s reported antioxidant vs. pro-oxidant effects?

- Methodological Answer :

- Model specificity : Test vasicinone in multiple antioxidant assays (e.g., ABTS, DPPH, nitric oxide scavenging) and pro-oxidant models (e.g., Fenton reaction systems) to identify context-dependent activity .

- Dose-response analysis : Use nonlinear regression to determine IC50 values and threshold concentrations where antioxidant activity shifts to pro-oxidant effects .

- Mechanistic studies : Employ electron paramagnetic resonance (EPR) to detect free radical intermediates and gene expression profiling (e.g., Nrf2 pathway) to elucidate molecular targets .

Q. What strategies improve the reproducibility of vasicinone’s bronchodilatory activity in preclinical models?

- Methodological Answer :

- Standardized animal models : Use murine asthma models with histamine- or methacholine-induced bronchoconstriction, ensuring consistent dosing (e.g., 10–50 mg/kg vasicinone) and control groups .

- Endpoint harmonization : Measure airway resistance via plethysmography and correlate with histopathological analysis of lung tissue .

- Data transparency : Report raw data, statistical methods (e.g., ANOVA with post-hoc tests), and negative results to mitigate publication bias .

Q. How can synthetic routes for vasicinone be optimized to address scalability and stereochemical purity?

- Methodological Answer :

- Retrosynthetic analysis : Prioritize pyrrolo[2,1-b]quinazolin-9(1H)-one core synthesis via Pictet-Spengler reactions, optimizing enantiomeric excess using chiral catalysts .

- Process validation : Monitor reaction progress via in-situ FTIR and confirm stereochemistry with circular dichroism (CD) spectroscopy .

- Green chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to align with NIH sustainability guidelines .

Data Analysis & Interpretation

Q. How should researchers statistically validate HPTLC data for vasicinone quantification?

- Methodological Answer :

- Calibration curves : Ensure linearity (R² ≥ 0.99) across a defined concentration range (e.g., 2–6 µg/spot) and calculate limit of detection (LOD) and quantification (LOQ) .

- Inter-day precision : Perform triplicate analyses on three consecutive days, reporting % relative standard deviation (RSD) ≤2% .

- Robustness testing : Vary solvent composition (±5%) and plate batch to assess method resilience .

Q. What bioinformatics tools can link vasicinone’s structure to its pharmacological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to predict binding affinities for targets like muscarinic receptors (bronchodilation) or NADPH oxidase (antioxidant effects) .

- QSAR modeling : Develop quantitative structure-activity relationship models to correlate substituent modifications with bioactivity .

- Pathway analysis : Integrate RNA-seq data from treated cell lines into KEGG or Reactome databases to map signaling pathways .

Ethical & Methodological Considerations

Q. How to address ecological impacts of Adhatoda vasica cultivation for vasicinone production?

- Methodological Answer :

- Sustainable sourcing : Partner with botanical gardens for in vitro propagation, reducing wild harvesting .

- Life-cycle assessment (LCA) : Quantify water/energy use and carbon footprint of in vitro vs. field cultivation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.